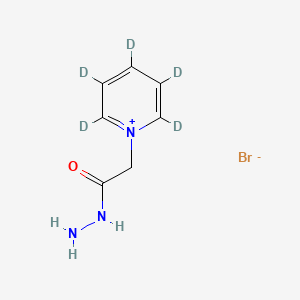
Girard Reagent-d5, Girard Reagent-d5, powder
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Girard Reagent-d5 is a deuterated form of Girard Reagent, which is an N-substituted glycine hydrazide. This compound is primarily used as an isotope-containing labeling reagent. It is known for its ability to generate water-soluble hydrazones of carbonyl compounds, aiding in their separation. The molecular formula of Girard Reagent-d5 is C7H5D5BrN3O, and it has a molecular weight of 237.11 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Girard Reagent-d5 involves the deuteration of Girard Reagent. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the pyridinium ring and the hydrazide group. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of Girard Reagent-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The reaction is carried out under controlled conditions to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Girard Reagent-d5 undergoes several types of chemical reactions, including:
Oxidation: The reagent can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The reagent can participate in substitution reactions, particularly in the presence of electrophilic reagents
Common Reagents and Conditions
Common reagents used in reactions with Girard Reagent-d5 include oxidizing agents, reducing agents, and electrophiles. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from reactions involving Girard Reagent-d5 include hydrazones, which are water-soluble and can be easily separated. These products are useful in various analytical and preparative applications .
Aplicaciones Científicas De Investigación
Girard Reagent-d5 has a wide range of scientific research applications, including:
Mecanismo De Acción
Girard Reagent-d5 exerts its effects through the formation of hydrazones with carbonyl compounds. The hydrazone formation is facilitated by the presence of the hydrazide group, which reacts with the carbonyl group of the target compound. This reaction is highly selective and sensitive, making it useful for analytical applications. The molecular targets include carbonyl-containing compounds, and the pathways involved are primarily related to hydrazone formation .
Comparación Con Compuestos Similares
Girard Reagent-d5 is unique due to its deuterated nature, which enhances its stability and allows for precise quantification in mass spectrometry. Similar compounds include:
Girard Reagent-T: Trimethylacetylhydrazide ammonium chloride, used for similar labeling purposes but without deuteration
Girard Reagent-P: Pyridinioacetohydrazide chloride, another labeling reagent with different structural properties
Girard Reagent-D: N,N-dimethylglycine hydrazide hydrochloride, similar in function but not deuterated
Girard Reagent-d5 stands out due to its enhanced stability and specificity in labeling applications, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C7H10BrN3O |
|---|---|
Peso molecular |
237.11 g/mol |
Nombre IUPAC |
2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;bromide |
InChI |
InChI=1S/C7H9N3O.BrH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; |
Clave InChI |
URTAUWVMJKDFIX-GWVWGMRQSA-N |
SMILES isomérico |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Br-] |
SMILES canónico |
C1=CC=[N+](C=C1)CC(=O)NN.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)
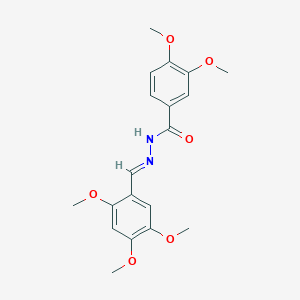
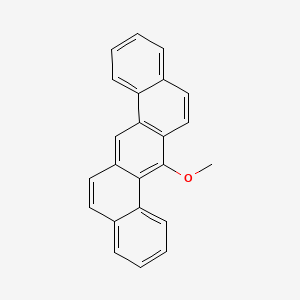
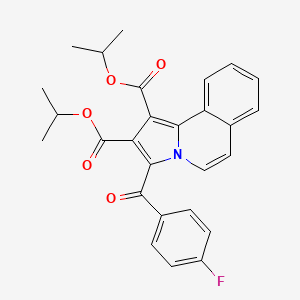


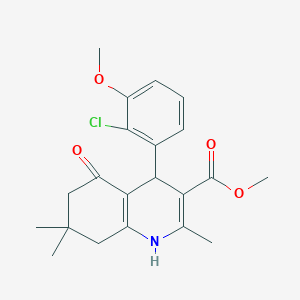
![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)

![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)

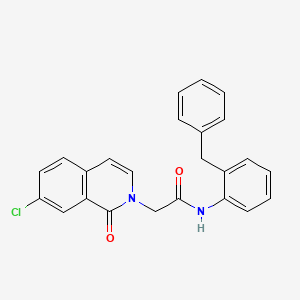
![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)
